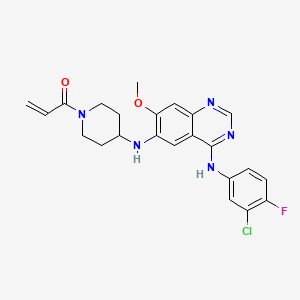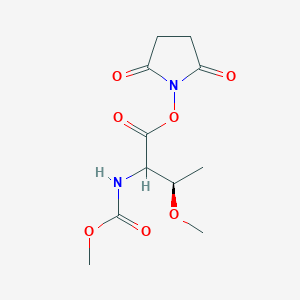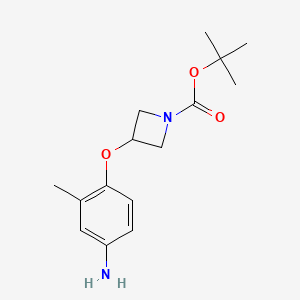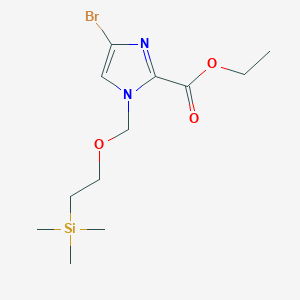
ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate
Descripción general
Descripción
Ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C12H21BrN2O3Si and its molecular weight is 349.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Halogenation of 2,2′-Bi-1H-imidazole : This compound is used in the halogenation of 2,2′-Bi-1H-imidazole, as studied by Matthews, Whitten, and MccarthyJames (1987) in the "Journal of Heterocyclic Chemistry" (Matthews, Whitten, & MccarthyJames, 1987).
Accelerating the Arbuzov Reaction : It is utilized to accelerate the Arbuzov reaction according to a study by Pevzner (2003) in the "Russian Journal of General Chemistry" (Pevzner, 2003).
Synthesis of Benzocarbazoloquinones : The compound can be used in synthesizing benzocarbazoloquinones 4 and 10, as explored by Rajeswaran and Srinivasan (1994) in "Synthesis" (Rajeswaran & Srinivasan, 1994).
Catalyst in Polyhydroquinoline Derivatives Synthesis : It serves as a catalyst in the synthesis of unsymmetrical polyhydroquinoline derivatives, found by Khaligh (2014) in the "Chinese Journal of Catalysis" (Khaligh, 2014).
Forming a Three-Dimensional Network of Molecules : The compound is known for its ability to form a three-dimensional network of molecules, as described by Wu, Liu, and Ng (2005) in "Acta Crystallographica Section E-structure Reports Online" (Wu, Liu, & Ng, 2005).
Radical Cyclisation Reactions onto Azoles : This compound is used in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles, as reported by Allin et al. (2005) in "Tetrahedron" (Allin et al., 2005).
Synthesizing Thiazolopyrimidines and Related Compounds : It is useful for synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, as shown by Sherif et al. (1993) in "Tetrahedron" (Sherif et al., 1993).
Thromboxane Synthase Inhibitor : This compound acts as a thromboxane synthase inhibitor with activities significantly greater than dazoxiben, according to Manley et al. (1987) in the "Journal of Medicinal Chemistry" (Manley et al., 1987).
Immunomodulatory and Anticancer Activities : It has demonstrated immunomodulatory and anticancer activities, as researched by Abdel‐Aziz et al. (2009) in "Archiv der Pharmazie" (Abdel‐Aziz et al., 2009).
Synthesis of [1,2,3]triazolo[1,5-a]quinoline : The synthesized compound is used in the synthesis of [1,2,3]triazolo[1,5-a]quinoline, as indicated by Pokhodylo and Obushak (2019) in the "Russian Journal of Organic Chemistry" (Pokhodylo & Obushak, 2019).
Propiedades
IUPAC Name |
ethyl 4-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O3Si/c1-5-18-12(16)11-14-10(13)8-15(11)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPZPQKFCFTIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1COCC[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


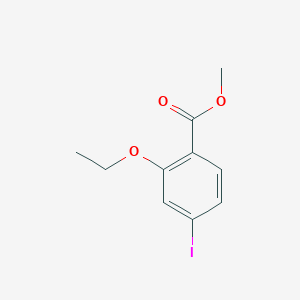
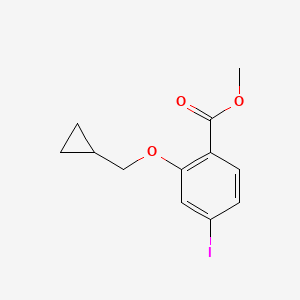
![2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8161426.png)
